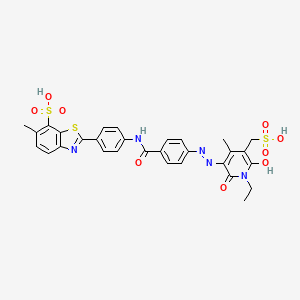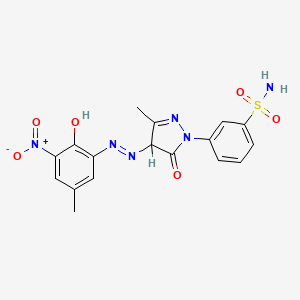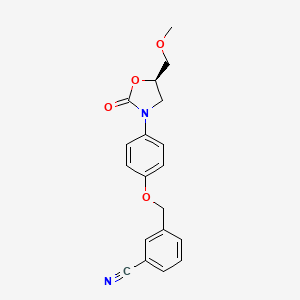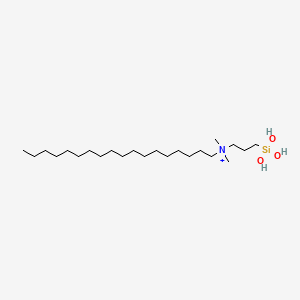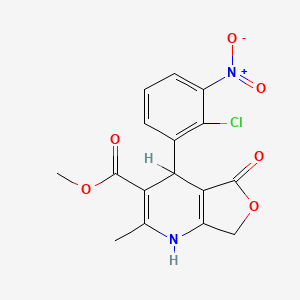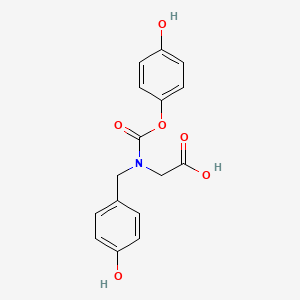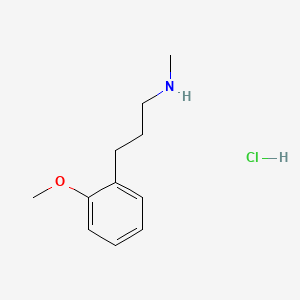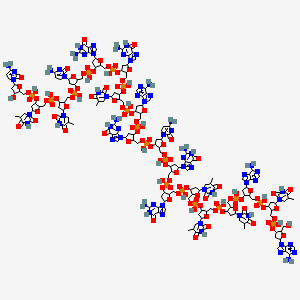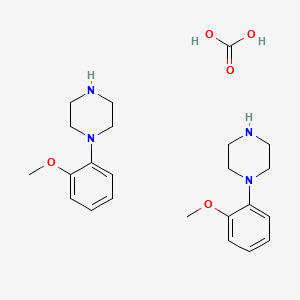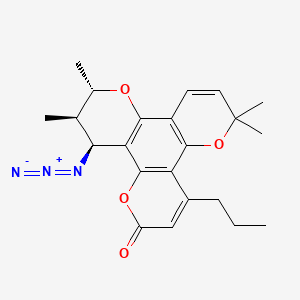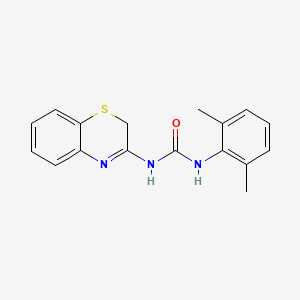
Urea, N-(3-(2-chloroethyl)-2-((2-((methylsulfonyl)oxy)ethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-(3-(2-chloroethyl)-2-((2-((methylsulfonyl)oxy)ethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a urea moiety, a chloroethyl group, and an oxazaphosphorin ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the oxazaphosphorin ring and the introduction of the chloroethyl and methylsulfonyl groups. Common reagents used in these reactions may include phosphorus oxychloride, ethylene oxide, and methylsulfonyl chloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a reagent or intermediate in the synthesis of other complex molecules
Biology
In biological research, this compound may be studied for its potential effects on cellular processes and its interactions with biomolecules. It could be used as a tool to investigate the mechanisms of action of similar compounds or to develop new therapeutic agents.
Medicine
In medicine, this compound may have potential applications as a drug or drug precursor. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases or conditions.
Industry
In industry, this compound could be used in the production of specialty chemicals, polymers, or other advanced materials. Its unique properties may make it valuable in various industrial processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazaphosphorin ring and chloroethyl group may play key roles in these interactions, leading to the modulation of biological pathways and cellular processes.
類似化合物との比較
Similar Compounds
Similar compounds include other oxazaphosphorins and urea derivatives, such as:
- Cyclophosphamide
- Ifosfamide
- Melphalan
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse applications. The presence of the chloroethyl and methylsulfonyl groups, along with the oxazaphosphorin ring, gives it distinct chemical and biological properties.
特性
CAS番号 |
97139-12-3 |
|---|---|
分子式 |
C9H20ClN4O7PS |
分子量 |
394.77 g/mol |
IUPAC名 |
2-[[4-[carbamoyl(hydroxy)amino]-3-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-yl]amino]ethyl methanesulfonate |
InChI |
InChI=1S/C9H20ClN4O7PS/c1-23(18,19)21-7-4-12-22(17)13(5-3-10)8(2-6-20-22)14(16)9(11)15/h8,16H,2-7H2,1H3,(H2,11,15)(H,12,17) |
InChIキー |
HLHMRCGBVFJGMS-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OCCNP1(=O)N(C(CCO1)N(C(=O)N)O)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


